Arbutamine

Descripción general

Descripción

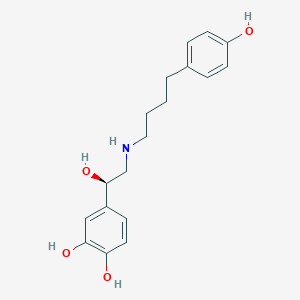

Arbutamina es una catecolamina sintética con propiedades estimulantes cardiovasculares significativas. Se utiliza principalmente para provocar respuestas cardiovasculares agudas, similares a las que se producen con el ejercicio, para ayudar a diagnosticar la enfermedad de las arterias coronarias en pacientes que no pueden hacer ejercicio adecuadamente . Arbutamina es conocida por sus efectos cronotrópicos positivos (aumento de la frecuencia cardíaca) e inotrópicos (aumento de la fuerza de contracción) .

Mecanismo De Acción

Arbutamina ejerce sus efectos estimulando los receptores beta-adrenérgicos, lo que lleva a un aumento de la frecuencia cardíaca y la contractilidad cardíaca . Esto imita los efectos del ejercicio, aumentando el trabajo cardíaco y provocando isquemia miocárdica en pacientes con arterias coronarias comprometidas . El compuesto es más selectivo para los receptores beta-adrenérgicos que para los receptores alfa-adrenérgicos, lo que proporciona una respuesta de estrés cardíaco equilibrada .

Compuestos similares:

Dobutamina: Otra catecolamina sintética utilizada para pruebas de estrés cardíaco.

Isoproterenol: Un agonista beta-adrenérgico no selectivo utilizado para propósitos similares.

Comparación:

Arbutamina vs. Dobutamina: Arbutamina proporciona un mayor grado de estimulación cronotrópica, lo que la hace más eficaz en ciertos escenarios de pruebas de esfuerzo.

Arbutamina vs. Isoproterenol: Arbutamina conserva cierta actividad del receptor alfa, lo que resulta en menos hipotensión en comparación con isoproterenol.

El equilibrio único de arbutamina de selectividad del receptor beta-adrenérgico y su capacidad para imitar el estrés cardíaco inducido por el ejercicio la convierten en un compuesto valioso tanto en entornos clínicos como de investigación.

Análisis Bioquímico

Biochemical Properties

Arbutamine interacts with beta-adrenergic receptors in the heart, exhibiting positive chronotropic and inotropic properties . This means that this compound increases the heart rate (chronotropic effect) and the force of heart contractions (inotropic effect) . These effects mimic exercise by increasing cardiac work and provoking myocardial ischemia in patients with compromised coronary arteries .

Cellular Effects

This compound’s interaction with beta-adrenergic receptors influences cell function by increasing heart rate, cardiac contractility, and systolic blood pressure . This increase in heart rate caused by this compound is thought to limit regional subendocardial perfusion, thereby limiting tissue oxygenation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with beta-adrenergic receptors . It is more selective for beta-adrenergic receptors than for alpha-adrenergic receptors . The beta-agonist activity of this compound provides cardiac stress by increasing heart rate, cardiac contractility, and systolic blood pressure .

Temporal Effects in Laboratory Settings

Given its use in diagnosing coronary artery disease, it is likely that its effects are monitored over time to assess changes in cardiovascular responses .

Metabolic Pathways

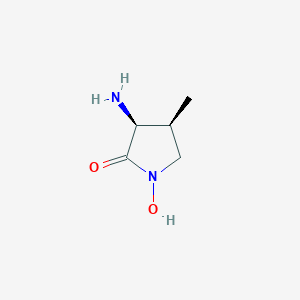

This compound is primarily metabolized to methoxythis compound . Another possible metabolite is ketothis compound . The metabolites of this compound appear to have less pharmacological activity and a longer half-life than the parent drug .

Transport and Distribution

Given its interaction with beta-adrenergic receptors, it is likely that it is transported to these receptors located in the heart .

Subcellular Localization

Given its interaction with beta-adrenergic receptors, it is likely localized to areas of the cell where these receptors are present .

Métodos De Preparación

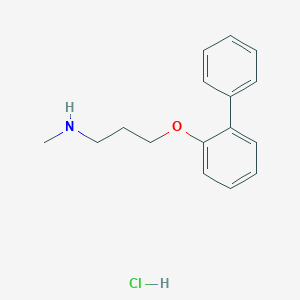

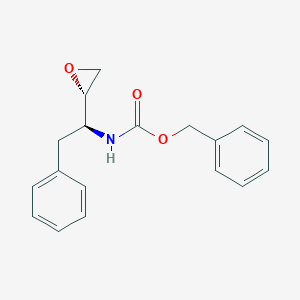

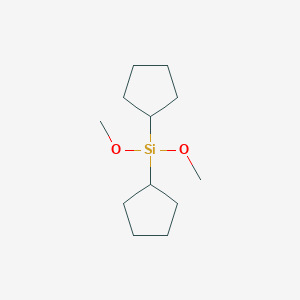

Rutas sintéticas y condiciones de reacción: La síntesis de arbutamina implica el acoplamiento de aminación reductora de norepinefrina con 4-(4-benciloxifenil)butanal . El proceso incluye la protección del grupo aminoalcohol utilizando cloruro de trimetilsililo para evitar la formación de subproductos indeseados .

Métodos de producción industrial: La producción industrial de arbutamina sigue rutas sintéticas similares, pero a mayor escala, asegurando una alta pureza y rendimiento. El proceso se optimiza para minimizar los subproductos y maximizar la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones: Arbutamina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Arbutamina puede oxidarse para formar quinonas correspondientes.

Reducción: Puede reducirse para formar derivados dihidro.

Sustitución: Arbutamina puede sufrir reacciones de sustitución, particularmente en el anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución aromática electrófila a menudo utilizan reactivos como halógenos y agentes nitrantes.

Productos principales formados:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados dihidro.

Sustitución: Derivados de arbutamina halogenados o nitrados.

Aplicaciones Científicas De Investigación

Arbutamina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento y las reacciones de las catecolaminas.

Biología: Investigado por sus efectos en las vías de señalización celular.

Medicina: Se utiliza principalmente en pruebas de esfuerzo para diagnosticar la enfermedad de las arterias coronarias

Industria: Utilizado en el desarrollo de medicamentos cardiovasculares y agentes de diagnóstico.

Comparación Con Compuestos Similares

Dobutamine: Another synthetic catecholamine used for cardiac stress testing.

Isoproterenol: A non-selective beta-adrenergic agonist used for similar purposes.

Comparison:

Arbutamine vs. Dobutamine: this compound provides a higher degree of chronotropic stimulation, making it more effective in certain stress testing scenarios.

This compound vs. Isoproterenol: this compound retains some alpha receptor activity, resulting in less hypotension compared to isoproterenol.

This compound’s unique balance of beta-adrenergic receptor selectivity and its ability to mimic exercise-induced cardiac stress make it a valuable compound in both clinical and research settings.

Propiedades

IUPAC Name |

4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14/h4-9,11,18-23H,1-3,10,12H2/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRWWTKISYTTBL-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCCCNC[C@@H](C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155908 | |

| Record name | Arbutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arbutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.42e-02 g/L | |

| Record name | Arbutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Arbutamine is a synthetic catecholamine with positive chronotropic and inotropic properties. The chronotropic (increase in heart rate) and inotropic (increase in force of contraction) effects of arbutamine serve to mimic exercise by increasing cardiac work (producing stress) and provoke myocardial ischemia in patients with compromised coronary arteries. The increase in heart rate caused by arbutamine is thought to limit regional subendocardial perfusion, thereby limiting tissue oxygenation. In functional assays, arbutamine is more selective for beta-adrenergic receptors than for alpha-adrenergic receptors. The beta-agonist activity of arbutamine provides cardiac stress by increasing heart rate, cardiac contractility, and systolic blood pressure. The degree of hypotension that occurs for a given chronotropic activity is less with arbutamine than, for example, with isoproterenol because alpha receptor activity is retained. | |

| Record name | Arbutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

128470-16-6 | |

| Record name | (-)-Arbutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128470-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arbutamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128470166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arbutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arbutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARBUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B07L15YAEV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arbutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

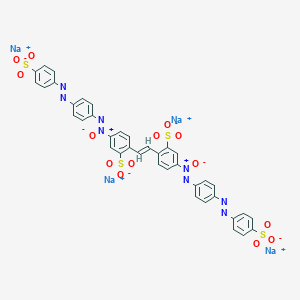

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

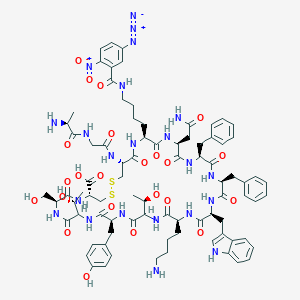

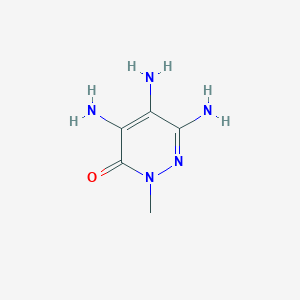

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)